molecular formula C18H20N2O4 B2520789 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea CAS No. 2034585-89-0

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea

Cat. No.: B2520789
CAS No.: 2034585-89-0
M. Wt: 328.368
InChI Key: XQQGCAFIFSMCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a urea derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a hydroxyethyl group and an ortho-methylphenyl (o-tolyl) moiety.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-4-2-3-5-14(12)20-18(22)19-11-15(21)13-6-7-16-17(10-13)24-9-8-23-16/h2-7,10,15,21H,8-9,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQGCAFIFSMCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a dihydrobenzo[b][1,4]dioxin moiety linked to a urea functional group. The molecular formula is C15H17N1O3C_{15}H_{17}N_{1}O_{3}, and it has a molecular weight of approximately 273.31 g/mol. Its structural characteristics contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of urea compounds exhibit significant antitumor properties. For example, related compounds have shown broad-spectrum antitumor activity with varying GI50 (the concentration required to inhibit cell growth by 50%) values across different cancer cell lines. In particular, compounds similar to 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea have demonstrated selective cytotoxicity against non-small cell lung cancer and leukemia cell lines with GI50 values ranging from 15.1 μM to 93.3 μM .

CompoundCell LineGI50 (μM)
Compound AEKVX (Lung)1.7
Compound BRPMI-8226 (Leukemia)21.5
Compound COVCAR-4 (Ovarian)25.9

Antibacterial and Antifungal Activity

In vitro studies have demonstrated that urea derivatives possess antibacterial and antifungal properties. Compounds synthesized from similar structures have been evaluated for their minimal inhibitory concentrations (MICs) against various bacterial strains, showing promising results in inhibiting growth .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as GSK-3β, with IC50 values indicating effective inhibition at low concentrations .
  • Induction of Apoptosis : Studies suggest that these compounds may induce programmed cell death in cancer cells through various pathways, including the activation of caspases and mitochondrial disruption.

Study on Antitumor Activity

One notable study synthesized a series of urea derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. The findings indicated that certain derivatives exhibited potent antiproliferative activity, particularly against breast and prostate cancer cells .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial activity of urea derivatives against Gram-positive and Gram-negative bacteria. The results showed significant antibacterial effects with some compounds achieving MIC values comparable to standard antibiotics .

Scientific Research Applications

Biological Applications

1. Enzyme Inhibition Studies

Research has indicated that derivatives of this compound exhibit enzyme inhibition properties. Specifically, studies have shown that certain derivatives can inhibit key enzymes involved in metabolic pathways, which is crucial for drug development targeting diseases such as cancer and diabetes.

2. Anticancer Activity

Preliminary studies have suggested that 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea may possess anticancer properties. Research focusing on its effects on various cancer cell lines has demonstrated its potential to induce apoptosis (programmed cell death), thereby inhibiting tumor growth .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The findings indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups. The study concluded that further investigation into its mechanism could lead to the development of new cancer therapies .

Case Study 2: Neuroprotective Properties

Another research effort explored the neuroprotective potential of this compound in models of neurodegenerative diseases. Results showed that it could reduce oxidative stress markers and improve neuronal survival rates under stress conditions, suggesting potential applications in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Substituent Variations on the Urea Moiety

The urea group in this compound is substituted with an o-tolyl (ortho-methylphenyl) group.

Compound Name Substituent on Urea Molecular Formula Molecular Weight Key Structural Features
Target Compound o-Tolyl C19H21N2O4 341.38* Ortho-methyl enhances hydrophobicity
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea 4-Fluorobenzyl C18H19FN2O4 346.4 Fluorine increases electronegativity
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea 3-Trifluoromethylphenyl C20H18F3N3O4 421.4 CF3 group improves metabolic stability

*Calculated based on molecular formula.

  • 4-Fluorobenzyl : Fluorine’s electron-withdrawing nature may enhance binding affinity to polar targets, as seen in other fluorinated pharmaceuticals .
  • 3-Trifluoromethylphenyl : The CF3 group offers both steric bulk and electronegativity, often improving pharmacokinetic properties like half-life .

Variations in the Dihydrobenzo[b][1,4]dioxin Core

The dihydrobenzo[b][1,4]dioxin scaffold is a common feature in several analogs, but substitutions on this core influence reactivity and bioactivity:

  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone derivatives (e.g., ): These lack the hydroxyethyl-urea side chain but retain the dihydrobenzodioxin system, which is critical for π-π stacking interactions in receptor binding .
  • Imidazole-dihydrobenzodioxin hybrids (): These compounds replace the urea group with imidazole rings, shifting activity toward kinase inhibition or antimicrobial applications .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea and its analogs?

The synthesis typically involves multi-step reactions, such as coupling a dihydrobenzo[b][1,4]dioxin-derived intermediate with a hydroxyethyl-urea moiety. Key steps include:

  • Nucleophilic substitution or condensation reactions using reagents like HgO and NH₃/EtOH to form intermediates (e.g., thiourea derivatives) .
  • Purification via flash chromatography (e.g., 0–15% EtOAc/hexanes gradients) to isolate products, as demonstrated in analogous syntheses of dihydrodioxin-containing amines .
  • Optimization of reaction conditions (e.g., low-temperature Grignard reactions at −78°C for ketone derivatization) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • ¹H/¹³C NMR spectroscopy : Used to confirm stereochemistry and regioselectivity, particularly for chiral centers in the hydroxyethyl group .
  • LC-MS/HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ analysis with <1 ppm error) .
  • HPLC : Assesses purity (>95%) using retention time consistency under standardized mobile-phase conditions .

Q. How is the stereochemistry of the hydroxyethyl group determined experimentally?

  • NOE (Nuclear Overhauser Effect) NMR experiments identify spatial proximity of protons to confirm configurations .
  • X-ray crystallography resolves absolute stereochemistry, as applied to structurally related chalcone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Critical variables include:

  • Temperature control : Low-temperature (−78°C) Grignard reactions prevent side reactions in ketone alkylation .
  • Catalyst selection : HgO-mediated thiourea formation improves regioselectivity .
  • Solvent systems : Polar aprotic solvents (e.g., THF) enhance intermediate stability during multi-step syntheses .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?

  • Dose-response recalibration : Adjust concentrations to account for metabolic degradation observed in vivo .
  • Pharmacokinetic profiling : Measure bioavailability and tissue distribution using radiolabeled analogs, as seen in studies of sulfonamide derivatives .
  • Species-specific model validation : Compare activity across mammalian cell lines and animal models to identify translational gaps .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Screens binding affinities to receptors (e.g., orexin receptors) using software like AutoDock Vina .
  • DFT (Density Functional Theory) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. What methodologies are used to evaluate thermal stability and decomposition pathways?

  • DSC (Differential Scanning Calorimetry) : Identifies melting points and phase transitions .
  • TGA (Thermogravimetric Analysis) : Quantifies mass loss under controlled heating to assess decomposition thresholds .

Q. How do structural modifications to the dihydrodioxin moiety affect bioactivity?

  • SAR (Structure-Activity Relationship) studies : Systematic substitution (e.g., halogenation, methoxy groups) on the dihydrodioxin ring, followed by antibacterial or anti-inflammatory assays .
  • Chalcone hybrids : Introducing α,β-unsaturated ketone side chains enhances antibacterial potency, as shown in halo-chalcone derivatives .

Data Contradiction Analysis

Q. How are conflicting results in regioselectivity during substitution reactions addressed?

  • Isotopic labeling : Tracks reaction pathways using deuterated reagents to confirm product structures .
  • Theoretical calculations : Compares predicted vs. observed regioselectivity via transition-state modeling .

Q. What experimental controls validate the specificity of biological activity assays?

  • Negative controls : Use of scrambled or inactive analogs (e.g., urea derivatives without the dihydrodioxin group) to rule out nonspecific effects .
  • Enzyme inhibition assays : Measure IC₅₀ values against off-target proteins (e.g., Ca²⁺/calmodulin) to confirm selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.